molecular formula C14H11BrO2 B1348991 Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS No. 89901-03-1

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1348991
CAS No.: 89901-03-1
M. Wt: 291.14 g/mol
InChI Key: JHNMJLKCONRGMK-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive biphenyl framework with specific substituent positioning that fundamentally influences its three-dimensional structure and crystallographic properties. The compound possesses a Chemical Abstracts Service registry number of 89901-03-1 and maintains a molecular formula of C14H11BrO2 with a corresponding molecular weight of 291.14 g/mol. The structural arrangement features two phenyl rings connected through a single carbon-carbon bond, with the 4' position occupied by a bromine atom and the 4 position bearing a methyl carboxylate functional group.

Crystallographic analysis reveals fundamental physical properties that characterize the solid-state behavior of this biphenyl derivative. The compound demonstrates a melting point range of 146-148°C, indicating relatively strong intermolecular interactions within the crystal lattice structure. Predictive calculations suggest a boiling point of 382.7±25.0°C, reflecting the molecular size and intermolecular forces present in the liquid phase. The predicted density of 1.394±0.06 g/cm³ provides insight into the molecular packing efficiency within the crystalline state.

The molecular geometry can be represented through various structural notations, including the Simplified Molecular-Input Line-Entry System representation as COC(=O)c1ccc(cc1)c1ccc(cc1)Br and the International Chemical Identifier as InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3. The International Chemical Identifier Key JHNMJLKCONRGMK-UHFFFAOYSA-N provides a unique identifier for database searches and computational analysis.

The asymmetric unit composition and space group determination through single crystal analysis provides essential information about the molecular arrangement within the crystal lattice. Advanced crystallographic techniques employing monochromated molybdenum Kα radiation at low temperatures enable precise determination of atomic positions and thermal parameters. The crystal structure solution utilizes intrinsic phasing methods implemented through modern crystallographic software packages, with subsequent refinement employing least squares minimization procedures.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of proton and carbon environments within the molecular framework. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic aromatic resonances corresponding to the biphenyl system, with specific chemical shift patterns reflecting the electronic influence of both the bromine substituent and the methyl carboxylate group. The aromatic region typically displays multiple overlapping signals between 7.0-8.0 parts per million, with fine structure determined by coupling constants that provide information about the relative positioning of hydrogen atoms on the aromatic rings.

The methyl ester group exhibits a distinctive singlet resonance at approximately 3.9 parts per million in the proton nuclear magnetic resonance spectrum, corresponding to the three hydrogen atoms of the methoxyl group attached to the carbonyl carbon. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon typically appearing around 167 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms. The aromatic carbon resonances appear in the characteristic range of 120-140 parts per million, with specific chemical shifts determined by the electronic environment created by the substituents.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 291, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural confirmation through characteristic loss of functional groups, including the methoxyl radical (mass 31) and the carboxyl group (mass 45). Electron ionization mass spectrometry generates reproducible fragmentation patterns that serve as fingerprints for compound identification and purity assessment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbonyl stretch of the ester group typically appears around 1720 cm⁻¹, while aromatic carbon-carbon stretching vibrations manifest in the 1600-1500 cm⁻¹ region. Carbon-hydrogen stretching vibrations of the aromatic system appear around 3000 cm⁻¹, providing additional confirmation of the biphenyl framework. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the specific substitution pattern and molecular geometry.

Spectroscopic Method Key Observations Characteristic Values
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm
¹H Nuclear Magnetic Resonance Methyl ester ~3.9 ppm (singlet)
¹³C Nuclear Magnetic Resonance Carbonyl carbon ~167 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 120-140 ppm
Mass Spectrometry Molecular ion m/z = 291
Infrared Spectroscopy Carbonyl stretch ~1720 cm⁻¹
Infrared Spectroscopy Aromatic C=C 1600-1500 cm⁻¹

X-ray Diffraction Studies and Conformational Dynamics

X-ray diffraction analysis provides fundamental insights into the three-dimensional arrangement of this compound within the crystalline state, revealing detailed information about molecular conformation and intermolecular interactions. Single crystal X-ray crystallography employs intense monochromatic X-ray beams to generate diffraction patterns that encode the spatial arrangement of atoms within the crystal lattice. The diffraction data collection typically involves rotation of the crystal through multiple orientations, with each position generating a unique set of reflections that collectively provide comprehensive structural information.

The conformational dynamics of biphenyl derivatives, including this compound, exhibit significant dependence on the chemical environment and intermolecular interactions present within the crystal structure. Gas-phase calculations typically predict a torsion angle of approximately 40° between the two phenyl rings, reflecting the balance between steric interactions and electronic conjugation effects. However, solid-state structures often display substantially different conformations due to crystal packing forces and intermolecular interactions that can stabilize alternative geometric arrangements.

Temperature-dependent crystallographic studies reveal dynamic behavior of the biphenyl framework, with conformational changes observed across different temperature ranges. Low-temperature measurements typically provide enhanced resolution and reduced thermal motion, enabling precise determination of atomic positions and thermal displacement parameters. The thermal ellipsoids derived from anisotropic refinement procedures provide quantitative measures of atomic motion within the crystal lattice, revealing the flexibility of different molecular segments.

Intermolecular interactions within the crystal structure significantly influence the observed conformation of this compound. Halogen bonding interactions involving the bromine substituent can contribute to crystal stabilization and influence the relative orientation of adjacent molecules. π-π stacking interactions between aromatic rings of neighboring molecules represent another important stabilizing force that affects both molecular conformation and crystal packing arrangements.

The crystal structure refinement process employs sophisticated computational methods to optimize the agreement between calculated and observed diffraction intensities. Anisotropic thermal parameters for non-hydrogen atoms provide detailed information about atomic motion, while hydrogen atoms are typically positioned at calculated coordinates based on standard geometric parameters. The final refined structural model achieves statistical indicators that reflect the quality and reliability of the crystallographic determination.

Crystallographic Parameter Typical Range Significance
Resolution 0.8-1.2 Å Atomic detail level
R-factor 3-8% Model quality indicator
Torsion angle (gas phase) ~40° Intrinsic conformation
Torsion angle (crystal) Variable Packing influence
Temperature range 100-298 K Thermal effects
Density 1.394±0.06 g/cm³ Packing efficiency

Properties

IUPAC Name

methyl 4-(4-bromophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMJLKCONRGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353273
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
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Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89901-03-1
Record name Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate
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Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate typically involves the bromination of biphenyl followed by esterification. One common method is:

    Bromination: Biphenyl is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo[1,1’-biphenyl].

    Esterification: The brominated biphenyl is then reacted with methanol (CH3OH) and a carboxylating agent such as carbon dioxide (CO2) under acidic conditions to form the ester group, resulting in Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic medium.

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

Major Products:

    Substitution: Formation of biphenyl derivatives with different substituents.

    Oxidation: Formation of 4’-bromo[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 4’-bromo[1,1’-biphenyl]-4-methanol.

Scientific Research Applications

Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of Methyl 4’-bromo[1,1’-biphenyl]-4-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, highlighting differences in substituents, electronic properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 4'-Br, 4-COOCH₃ C₁₄H₁₁BrO₂ Bromine enables Suzuki couplings; ester group aids solubility. Used in drug intermediates.
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate (CAS: 886362-12-5) 4'-Cl, 3'-F, 4-COOCH₃ C₁₄H₁₀ClFO₂ Dual halogenation increases steric hindrance; fluorine enhances metabolic stability.
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate 4'-CH₃, 2-COOCH₃ C₁₅H₁₄O₂ Electron-donating methyl group reduces electrophilicity; used in liquid crystal synthesis.
(4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone (CAS: 63242-14-8) 4'-Br, 4-C(O)Ph C₁₉H₁₃BrO Ketone group increases electron-withdrawing effects; used in materials science.
Methyl 4′-(diphenylamino)-[1,1'-biphenyl]-4-carboxylate 4'-NPh₂, 4-COOCH₃ C₂₆H₂₁NO₂ Diphenylamino group enhances conjugation; applied in OLEDs.
Methyl 3'-fluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate 3'-F, 5'-CF₃, 4-COOCH₃ C₁₅H₁₀F₄O₂ Strong electron-withdrawing CF₃ group stabilizes intermediates in catalysis.

Key Comparisons:

Electronic Effects: Bromine (Br) and chlorine (Cl) are electron-withdrawing, enhancing reactivity in cross-couplings, while fluorine (F) provides metabolic stability . Methyl (CH₃) and diphenylamino (NPh₂) groups are electron-donating, reducing electrophilicity but improving conjugation for optoelectronic applications .

Bulky groups like carbazole () or trifluoromethyl (CF₃) significantly alter solubility and steric accessibility .

Functional Group Reactivity :

  • Bromine in the target compound is superior to chlorine in Suzuki-Miyaura couplings due to better leaving-group ability .
  • Ketone substituents (e.g., in CAS 63242-14-8) enable nucleophilic additions, unlike ester groups, which are more prone to hydrolysis .

Biological and Material Applications: Carbazole-modified analogs () show promise in overcoming drug resistance in leukemia . Diphenylamino derivatives are critical in OLEDs due to extended π-conjugation .

Research Findings and Data

NMR Spectral Analysis:

  • This compound :

    • ¹H NMR (DMSO) : Methyl ester singlet at δ 3.90 ppm; aromatic protons near δ 7.50–8.20 ppm, split by bromine's deshielding effect .
    • ¹³C NMR : Ester carbonyl at δ 167 ppm; C-Br at δ 122 ppm .
  • Methyl 4'-(diphenylamino)-[1,1'-biphenyl]-4-carboxylate: ¹H NMR (DMSO): NPh₂ protons at δ 6.80–7.40 ppm; ester methyl at δ 3.85 ppm .

Biological Activity

  • Molecular Formula : C13H9BrO2
  • Molecular Weight : 291.14 g/mol
  • Structure : Comprises a biphenyl core with a bromine atom and a carboxylate group at designated positions.

The biological activity of methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate can be inferred through its interactions in biochemical pathways:

Target Interactions :

  • Enzyme Interaction : Primarily interacts with cytochrome P-450-dependent monooxygenases, influencing metabolic processes in biological systems.
  • Suzuki Reaction Participation : Acts as a reactive intermediate in organic synthesis, particularly in forming complex organic structures through coupling reactions.

Biochemical Pathways :

  • Involvement in various metabolic pathways suggests potential for altering cellular metabolism and enzyme activity. The compound is particularly relevant in studies examining how brominated biphenyls affect metabolic enzymes and cellular signaling pathways.

Biological Activity Overview

While direct studies on this compound are scarce, related compounds exhibit significant biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects, which may extend to this compound. Structure-activity relationship (SAR) studies indicate that the presence of specific functional groups can enhance antibacterial efficacy .
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties if tested .

Study 1: Interaction with Cytochrome P-450

A study highlighted the interaction of brominated biphenyls with cytochrome P-450 enzymes. The findings indicated that these compounds could modulate the metabolism of other substrates, potentially leading to altered drug metabolism profiles in vivo.

Study 2: Antimicrobial Activity

Research on structurally related compounds revealed varying degrees of antimicrobial activity depending on the microbial strain tested. The results suggested that modifications at specific positions on the biphenyl structure could enhance or diminish biological activity, emphasizing the importance of structure in determining efficacy .

Dosage Effects and Toxicity

The effects of this compound in animal models have not been extensively documented; however, it is noted that dosage can significantly influence its biological effects:

  • Low Doses : Minimal effects on cellular processes.
  • High Doses : Potential for toxicity, including disruption of cellular redox balance and oxidative stress responses observed in related compounds.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against various strains
CytotoxicityPotential cytotoxic effects on cancer cell lines
Enzyme InteractionModulation of cytochrome P-450 enzyme activity
Metabolic PathwaysInvolvement in key metabolic pathways

Q & A

Basic: What are the standard synthetic routes for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling, using palladium or nickel catalysts. For example, dual nickel/palladium catalytic systems have been employed for reductive cross-coupling of aryl halides with aryl esters, yielding biphenyl derivatives . Key intermediates, such as boronate esters (e.g., Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate), are critical for Suzuki reactions and are characterized using 1H/13C NMR to confirm regioselectivity and purity .

Advanced: How can catalytic systems be optimized for efficient synthesis of halogenated biphenyl carboxylates?

Dual catalytic systems (e.g., Ni/Pd) improve efficiency in reductive cross-coupling by reducing side reactions and enhancing selectivity. For instance, ligand choice (e.g., phosphine ligands) and solvent polarity significantly impact yield in reactions involving bromo-substituted aryl halides. Evidence from biphenyl carboxylate syntheses shows that optimizing catalyst loading (5–10 mol%) and reaction temperature (80–100°C) minimizes dehalogenation byproducts .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

1H NMR (400 MHz, DMSO-d6) and 13C NMR (101 MHz, DMSO-d6) are primary tools for confirming the biphenyl core and substituents. For example:

  • The bromo substituent at the 4'-position causes distinct deshielding in aromatic protons (δ 7.6–7.8 ppm) .
  • Methyl ester groups exhibit characteristic signals at δ 3.8–3.9 ppm (1H NMR) and δ 167–170 ppm (13C NMR) .
    High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .

Advanced: How can discrepancies in NMR data for biphenyl carboxylates be resolved?

Contradictions in NMR shifts often arise from substituent electronic effects or solvent interactions . For example:

  • Electron-withdrawing groups (e.g., -Br) deshield adjacent protons, while electron-donating groups (e.g., -OCH3) cause upfield shifts .
  • Deuterated solvent effects (e.g., DMSO vs. CDCl3) can alter splitting patterns. Comparative analysis with structurally analogous compounds (e.g., Methyl 4'-methoxybiphenyl-4-carboxylate) helps resolve ambiguities .

Advanced: What strategies enable selective functionalization at the 4'-position of biphenyl carboxylates?

Protecting group strategies (e.g., acetyl or tert-butoxycarbonyl) and sequential cross-coupling are key. For example:

  • A bromo group at the 4'-position can be replaced via Buchwald-Hartwig amination to introduce amines, as seen in WDR5 degrader syntheses .
  • Palladium-catalyzed C–H activation allows direct functionalization of the biphenyl core without pre-halogenation .

Advanced: What factors influence low yields in halogenated biphenyl carboxylate syntheses?

Common issues include competing side reactions (e.g., homocoupling) and steric hindrance from bulky substituents. Evidence from mesogenic biphenyl esters (70–79% yields) suggests that slow reagent addition and low-temperature conditions (<0°C) improve selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure products .

Application: How is this compound used in pharmaceutical intermediate synthesis?

The bromo group serves as a versatile handle for drug candidate functionalization . For example, it is a precursor to Trifarotene (a retinoid), where the bromo substituent is replaced via nucleophilic substitution to introduce therapeutic moieties . HPLC purity assessments (>98%) and regulatory guidelines ensure intermediates meet pharmaceutical standards .

Application: What role does the biphenyl core play in designing liquid crystalline materials?

The rigid biphenyl structure enables mesomorphic behavior in esters like 4'-(decanoyloxy)-[1,1'-biphenyl]-4-carboxylate. Substituent chain length (e.g., C6–C18 alkyl groups) modulates phase transitions, as shown by differential scanning calorimetry (DSC) and polarized optical microscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
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Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

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